Tris(butoxycarbonylethyl)tin chloride

Description

Evolution and Significance of Organotin Compounds in Main Group Chemistry

The field of organotin chemistry began in 1849 with the synthesis of diethyltin (B15495199) diiodide by Edward Frankland. uu.nllupinepublishers.comwikipedia.org A significant expansion in this area of study occurred in the 1900s, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org The industrial and commercial relevance of organotin compounds grew substantially from the 1940s onwards. uu.nllupinepublishers.com

The significance of organotin compounds in main group chemistry is underscored by their wide-ranging applications. numberanalytics.com They are extensively used as stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as biocides in agriculture and antifouling paints. uu.nllupinepublishers.comresearchgate.netlupinepublishers.comresearchgate.net The versatility of tin, which can exist in multiple oxidation states (primarily +2 and +4), allows for the formation of a wide variety of compounds with unique properties. numberanalytics.com

Classification and Structural Diversity of Organotin Halides

Organotin compounds are generally classified based on the number of organic groups attached to the tin atom. tuvsud.com Organotin(IV) halides are represented by the general formula RnSnX4-n, where 'R' is an organic group, 'X' is a halogen, and 'n' can be 1, 2, or 3. rjpbcs.com This classification gives rise to mono-, di-, and triorganotin halides. rjpbcs.comwikipedia.org

The structural diversity of organotin halides is a key feature of their chemistry. researchgate.net While tetraorganotin compounds are typically tetrahedral, the coordination number of tin can expand beyond four in organotin halides due to the presence of electronegative halogen atoms. rjpbcs.comlupinepublishers.com This leads to a variety of coordination geometries:

Triorganotin halides (R3SnX) often exhibit a trigonal bipyramidal geometry, with the organic groups in the equatorial positions and the halogen and a donor atom (in adducts) in the axial positions. lupinepublishers.comlupinepublishers.com

Diorganotin dihalides (R2SnX2) can adopt both trigonal bipyramidal and octahedral geometries in their adducts with Lewis bases. lupinepublishers.com

Monoorganotin trihalides (RSnX3) are less common but are also known to form higher coordination number complexes. uu.nl

The ability of tin(IV) to be coordinated to five or even six atoms, a phenomenon known as hypercoordination, is a significant aspect of its chemistry and contributes to the structural richness of these compounds. wikipedia.org

Specific Context of Tris(butoxycarbonylethyl)tin Chloride within Organotin Chemistry

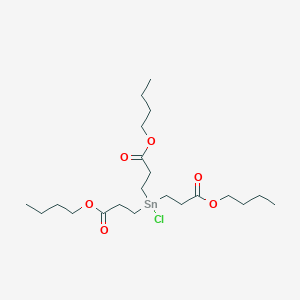

This compound is a specific example of a triorganotin(IV) halide. Its chemical structure consists of a central tin atom bonded to three butoxycarbonylethyl groups and one chlorine atom.

A common synthetic route to compounds with β-alkoxycarbonylethyltin structures involves the heterolytic Michael addition of chlorotin hydrides to acrylic esters. researchgate.net This method is utilized in the production of certain PVC stabilizers. researchgate.net

Below is a table summarizing the key identifiers for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C21H39ClO6Sn | nih.govncats.io |

| Molecular Weight | 541.69 g/mol | nih.govncats.io |

| InChIKey | PSLDFCIWHIAGQK-UHFFFAOYSA-M | nih.gov |

| SMILES | CCCCOC(=O)CCSn(CCC(=O)OCCCC)Cl | nih.gov |

| Stereochemistry | ACHIRAL | nih.govncats.io |

Research Landscape and Key Academic Interests in Triorganotin(IV) Halides

The research landscape for triorganotin(IV) halides is dynamic and multifaceted. A significant area of academic interest is their potential application as therapeutic agents. frontiersin.org Numerous studies have explored the antiproliferative and pro-apoptotic effects of various triorganotin(IV) compounds against different cancer cell lines. frontiersin.orgnih.govrsc.org Research has shown that the nature of the organic groups (R) and the halide (X) attached to the tin atom plays a crucial role in the biological activity of these compounds. frontiersin.org For instance, the lipophilicity and electron-donating ability of the butyl group can enhance the stability and activity of the derivative. nih.gov

Another key research area is the use of functionalized triorganotin(IV) halides as "tectons" or building blocks in crystal engineering and supramolecular chemistry. lew.ro Researchers are exploring the synthesis of novel triorganotin(IV) derivatives that can self-assemble into complex one-, two-, or three-dimensional structures through intermolecular interactions. lew.ro The development of chiral triorganotin halides with stable stereochemistry at the tin center is also an area of active investigation. scispace.com

The study of the relationship between the structure of triorganotin(IV) halides and their reactivity continues to be a central theme in the field. nih.gov Advanced spectroscopic techniques, such as multinuclear NMR (1H, 13C, and 119Sn) and single-crystal X-ray diffraction, are indispensable tools for characterizing the geometry and coordination environment of the tin atom in these compounds. nih.govrsc.orglew.ro

Properties

CAS No. |

72305-57-8 |

|---|---|

Molecular Formula |

C21H39ClO6Sn |

Molecular Weight |

541.7 g/mol |

IUPAC Name |

butyl 3-[bis(3-butoxy-3-oxopropyl)-chlorostannyl]propanoate |

InChI |

InChI=1S/3C7H13O2.ClH.Sn/c3*1-3-5-6-9-7(8)4-2;;/h3*2-6H2,1H3;1H;/q;;;;+1/p-1 |

InChI Key |

PSLDFCIWHIAGQK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tris Butoxycarbonylethyl Tin Chloride

Foundations of Organotin(IV) Compound Synthesis

The groundwork for the synthesis of complex organotin structures like Tris(butoxycarbonylethyl)tin chloride was laid through the development of fundamental reactions for creating tin-carbon bonds.

Historical Synthetic Routes to Organotin Halides

The journey into organotin chemistry began in the mid-19th century. One of the earliest methods for the formation of organotin halides involved the direct reaction of metallic tin with alkyl halides. This approach, while historically significant, often required harsh conditions and could lead to a mixture of products with varying degrees of alkylation.

Another foundational method is the Kocheshkov redistribution reaction , which allows for the preparation of organotin halides by reacting a tetraorganotin compound (R₄Sn) with a tin tetrahalide (SnX₄). By carefully controlling the stoichiometry of the reactants, it is possible to selectively produce triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), or monoorganotin trihalides (RSnX₃).

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (R₄Sn:SnX₄) | Primary Product |

| R₄Sn | SnX₄ | 3:1 | 4 R₃SnX |

| R₄Sn | SnX₄ | 1:1 | 2 R₂SnX₂ |

| R₄Sn | SnX₄ | 1:3 | 4 RSnX₃ |

Table 1: Kocheshkov Redistribution Reactions for the Synthesis of Organotin Halides.

These early methods provided the basic toolkit for the synthesis of the organotin halide framework, a crucial component of the target molecule.

Role of Tin(IV) Chloride and Tin(II) Chloride as Precursors in Organotin Synthesis

Both tin(IV) chloride (SnCl₄) and tin(II) chloride (SnCl₂) serve as vital starting materials in the synthesis of organotin compounds.

Tin(IV) Chloride (Stannic Chloride) is a versatile precursor due to its Lewis acidic nature and its four reactive chloride sites. It is a common starting point for the synthesis of tetraorganotins through reactions with organometallic reagents such as Grignard reagents (RMgX) or organoaluminum compounds. These tetraorganotins can then be used in redistribution reactions to obtain the desired organotin halides. Anhydrous tin(IV) chloride is a major precursor in organotin chemistry and can react with tetraorganotin compounds in redistribution reactions to form organotin halides, which are useful precursors to catalysts and polymer stabilizers wikipedia.org.

Tin(II) Chloride (Stannous Chloride) , on the other hand, is a reducing agent and can be used in the direct synthesis of organotin halides. For instance, the reaction of a stannous halide with a gaseous lower aliphatic halide in the presence of a nitrogenous solvent can yield alkyltin halides google.com. While tin(II) compounds are generally less stable than their tin(IV) counterparts, they offer alternative synthetic pathways. In aqueous solutions, both tin(II) and tin(IV) chlorides tend to undergo hydrolysis, and acid is often added to prevent this libretexts.org. Anhydrous tin(II) chloride can be prepared by the action of dry hydrogen chloride gas on tin metal wikipedia.org.

Ligand-Based Synthetic Strategies

The construction of more complex organotin architectures often involves the strategic introduction of organic ligands onto the tin center.

Ligand Substitution Approaches for Organotin Complex Formation

Ligand substitution is a fundamental process in coordination chemistry and is widely applied in the synthesis of organotin complexes. In this approach, a pre-existing ligand on an organotin compound is replaced by a new ligand. The lability of the tin-halide bond in organotin halides makes them excellent substrates for substitution reactions. For example, reacting an organotin chloride with a nucleophile can lead to the displacement of the chloride ion and the formation of a new bond. This method allows for the introduction of a wide variety of functional groups to the tin center.

Transmetalation Reactions in Organotin Chemistry

Transmetalation involves the transfer of an organic group from one metal to another. In the context of organotin synthesis, this typically involves reacting a tin halide with an organometallic reagent where the organic group is transferred to the tin atom. This is a very common and powerful method for forming tin-carbon bonds. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R, where R and R' can be various organic groups youtube.com.

Common organometallic reagents used for this purpose include:

Grignard Reagents (RMgX): As mentioned earlier, these are widely used to alkylate or arylate tin(IV) chloride.

Organolithium Reagents (RLi): These are also highly effective for transferring organic groups to tin.

Organoaluminum Reagents (R₃Al): These are used industrially for the large-scale synthesis of organotin compounds.

The choice of the transmetalating agent can influence the reactivity and selectivity of the reaction.

Direct and Selective Synthesis Pathways for this compound

While a specific, well-documented, one-step synthesis of this compound is not readily found in the literature, a plausible and direct synthetic route can be proposed based on the established principles of organotin chemistry, specifically the hydrostannylation reaction.

Hydrostannylation involves the addition of a tin hydride (Sn-H) across a carbon-carbon double or triple bond. Given the structure of the "butoxycarbonylethyl" ligand, a logical precursor is butyl acrylate .

A potential direct synthesis could involve the reaction of trichlorostannane (HSnCl₃) or a related tin hydride species with three equivalents of butyl acrylate. The tin hydride would add across the double bond of the acrylate, with the tin atom attaching to the α-carbon and the hydrogen to the β-carbon.

Proposed Reaction Scheme:

HSnCl₃ + 3 CH₂=CHCOOBu → (BuOOCCH₂CH₂)₃SnCl₃

Following this, a controlled reduction or redistribution reaction could potentially lead to the desired this compound.

Alternatively, a multi-step approach could be employed:

Synthesis of Tris(butoxycarbonylethyl)tin Trichloride: As described above, by reacting a suitable tin hydride precursor with butyl acrylate.

Selective Reduction/Halogen Exchange: A subsequent carefully controlled reaction to replace two of the chlorine atoms with hydrogen or other labile groups, followed by re-halogenation, could potentially yield the target compound. However, achieving such selectivity can be challenging.

Another feasible, though less direct, pathway would involve the synthesis of a tetra-substituted tin compound, followed by a redistribution reaction:

Synthesis of Tetrakis(butoxycarbonylethyl)tin: This could be achieved by reacting tin(IV) chloride with a suitable organometallic reagent derived from butyl acrylate, such as a Grignard or organolithium reagent.

Redistribution Reaction: The resulting Tetrakis(butoxycarbonylethyl)tin could then be reacted with tin(IV) chloride in a 3:1 stoichiometric ratio to yield this compound.

(BuOOCCH₂CH₂)₄Sn + SnCl₄ → 4 (BuOOCCH₂CH₂)₃SnCl

This latter approach, leveraging the Kocheshkov redistribution reaction, offers a more controlled and predictable route to the desired product, although it involves more synthetic steps.

| Precursor 1 | Precursor 2 | Reaction Type | Potential Product |

| Trichlorostannane | Butyl acrylate | Hydrostannylation | Tris(butoxycarbonylethyl)tin trichloride |

| Tetrakis(butoxycarbonylethyl)tin | Tin(IV) chloride | Redistribution | This compound |

Table 2: Plausible Synthetic Pathways to this compound.

It is important to note that the specific reaction conditions, such as solvent, temperature, and the presence of catalysts, would need to be carefully optimized to achieve a good yield and purity of the final product.

Control of Tin Oxidation State in Organotin Synthesis

In organotin chemistry, tin primarily exists in two stable oxidation states: +2 (Sn(II)) and +4 (Sn(IV)). uthm.edu.mylupinepublishers.com For compounds like this compound, the tin atom is in the +4 oxidation state. Controlling the synthesis to yield the desired Sn(IV) product is crucial.

Organotin(IV) compounds are generally more stable than their organotin(II) counterparts. lupinepublishers.comrjpbcs.com Organotin(II) compounds have a tendency to be readily oxidized to the Sn(IV) state. lupinepublishers.comrjpbcs.com Therefore, many synthetic procedures naturally favor the formation of the thermodynamically stable tetravalent tin compounds.

The choice of starting materials is the primary determinant of the final oxidation state.

To synthesize Sn(IV) compounds , reactions typically start with tin tetrachloride (SnCl₄), a stable Sn(IV) halide. The subsequent reactions, such as those with Grignard reagents, maintain this oxidation state. wikipedia.orguthm.edu.my

To synthesize Sn(II) compounds , the starting material is typically a stannous salt like tin(II) chloride (SnCl₂). During these preparations, it is often necessary to keep an excess of metallic tin present to prevent the oxidation of Sn(II) to Sn(IV) by atmospheric oxygen. youtube.com

In the context of this compound, synthetic routes are designed to ensure the tin atom achieves and maintains the sp³ hybridized, tetrahedral geometry characteristic of Sn(IV) compounds. lupinepublishers.comrjpbcs.com

Table 2: Factors Influencing Tin Oxidation State in Synthesis

| Factor | Favors Sn(IV) State | Favors Sn(II) State | Rationale | Citations |

|---|---|---|---|---|

| Starting Material | Tin(IV) halides (e.g., SnCl₄) | Tin(II) halides (e.g., SnCl₂) | The oxidation state of the initial tin reagent is generally preserved. | wikipedia.orguthm.edu.myyoutube.com |

| Reaction Atmosphere | Standard atmosphere is often sufficient due to product stability. | Inert atmosphere | Prevents the facile oxidation of Sn(II) to Sn(IV) by oxygen. | lupinepublishers.comrjpbcs.com |

| Thermodynamic Stability | High | Low | Organotin(IV) compounds are the more stable form. lupinepublishers.comrjpbcs.com | lupinepublishers.comrjpbcs.com |

| Additives | Oxidizing agents (less common) | Excess metallic tin | Metallic tin acts as a reducing agent, preventing oxidation to Sn(IV). youtube.com | youtube.com |

Advanced Purification Techniques for Organotin Halides

The purification of organotin halides from reaction mixtures, which may contain unreacted starting materials, byproducts, or compounds with different degrees of substitution, requires specialized techniques.

Chromatography is a highly effective method. Column chromatography using silica (B1680970) gel can separate organotin compounds. researchgate.net The efficacy of this separation can be enhanced by treating the silica gel with reagents like triethylamine or potassium carbonate (K₂CO₃) to help remove acidic tin byproducts. researchgate.netrochester.edu Alumina is also used as a stationary phase for chromatographic purification. researchgate.net

Chemical Washing and Extraction procedures are widely employed. A common technique involves washing the organic reaction mixture with an aqueous solution of potassium fluoride (KF). This method selectively converts organotin halide impurities into highly insoluble organotin fluorides (e.g., R₃SnF), which precipitate and can be removed by simple filtration through a pad of Celite. rochester.edu Alternatively, washing with acidic aqueous solutions can convert organotin compounds into water-soluble salts, allowing them to be extracted from the organic phase. google.com However, attempting to remove tin impurities by converting them to hydroxides with an alkaline wash can be problematic, as the resulting fine particles are often difficult to filter efficiently. google.com

Distillation techniques, such as vacuum distillation or Kugelrohr distillation, are suitable for separating volatile organotin compounds or removing volatile impurities like tributyltin chloride from a less volatile product. researchgate.net

Table 3: Overview of Purification Techniques for Organotin Halides

| Technique | Description | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel, alumina). | High resolution for complex mixtures; can be modified (e.g., K₂CO₃-silica) for specific impurities. | Can be time-consuming and require large solvent volumes. | researchgate.netrochester.edu |

| Potassium Fluoride (KF) Wash | Aqueous KF wash precipitates tin halides as insoluble fluorides. | Highly effective for removing tin halide byproducts; simple filtration step. | May form an interfacial precipitate that can complicate separation. | rochester.edu |

| Acidic Extraction | Washing with acid converts tin compounds to water-soluble salts. | Efficiently moves tin impurities from the organic to the aqueous phase. | The desired product must be stable to acidic conditions. | google.com |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Excellent for removing volatile impurities from non-volatile products. | Not suitable for thermally unstable compounds. | researchgate.net |

Spectroscopic Elucidation and Structural Characterization of Tris Butoxycarbonylethyl Tin Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organotin compounds, offering detailed information about the connectivity and geometry around the tin atom.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of Tris(butoxycarbonylethyl)tin chloride is expected to exhibit distinct signals corresponding to the protons of the butoxycarbonylethyl ligands. Based on analogous structures, the chemical shifts would appear in predictable regions.

The protons of the butyl group would present as a series of multiplets: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-CH₃) around 1.4 ppm, a quintet for the next methylene group (-CH₂-CH₂-O-) around 1.6 ppm, and a triplet for the methylene group attached to the oxygen atom (-CH₂-O-) around 4.1 ppm.

The ethyl group attached to the tin atom would show two characteristic triplets. The methylene protons alpha to the tin atom (Sn-CH₂-) would be deshielded and are expected to resonate downfield, while the methylene protons beta to the tin atom (-CH₂-C=O) would appear at a slightly different chemical shift. The coupling between these adjacent methylene groups would result in a triplet-of-triplets pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -Sn-CH₂-CH₂-COO- | ~1.5 - 1.8 | t |

| -Sn-CH₂-CH₂-COO- | ~2.7 - 3.0 | t |

| -O-CH₂-CH₂-CH₂-CH₃ | ~4.0 - 4.2 | t |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.6 - 1.8 | m |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.3 - 1.5 | m |

| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | t |

Note: 't' denotes a triplet and 'm' denotes a multiplet. These are predicted values based on analogous compounds.

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Sn-C Coupling Constants

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the butyl group would appear at distinct positions, as would the carbons of the ethyl chains attached to the tin atom.

A key feature of the ¹³C NMR spectrum of organotin compounds is the presence of coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the carbon atoms. The magnitude of the one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn-¹³C)) is particularly informative about the hybridization and coordination geometry of the tin atom. For a four-coordinate tin center in similar trialkyltin halides, ¹J(¹¹⁹Sn-¹³C) values are typically in the range of 300-400 Hz. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C=O | ~172 |

| -O-CH₂- | ~65 |

| -Sn-CH₂- | ~10 |

| -CH₂-COO- | ~35 |

| Butyl carbons | ~13-31 |

Note: These are predicted values based on general ranges for similar functional groups.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy: Chemical Shift Ranges and Coupling Phenomena for Organotin(IV) Compounds

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. huji.ac.il For tetra-coordinated organotin(IV) halides of the type R₃SnX, the ¹¹⁹Sn chemical shifts are typically observed in the range of +200 to -60 ppm. researchgate.net For instance, Me₃SnCl exhibits a ¹¹⁹Sn chemical shift of approximately +164 ppm. rsc.org

In solution, this compound is expected to be a four-coordinate species, and its ¹¹⁹Sn chemical shift would fall within this established range. The presence of three electron-withdrawing butoxycarbonylethyl groups would influence the precise chemical shift.

Multi-nuclear NMR Studies (e.g., ³¹P, ¹⁹F if applicable to related derivatives)

While not directly applicable to this compound itself, multi-nuclear NMR studies on related derivatives where the chloride is substituted with a phosphorus- or fluorine-containing ligand would provide further insight into the electronic properties of the tin center. For example, in organotin phosphine (B1218219) complexes, ³¹P NMR and the observation of ¹J(¹¹⁹Sn-³¹P) coupling constants can elucidate the nature of the tin-phosphorus bond. Similarly, in fluorinated organotin compounds, ¹⁹F NMR and ¹J(¹¹⁹Sn-¹⁹F) coupling provide valuable structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is instrumental in identifying the functional groups and characterizing the bonding in this compound.

Infrared (IR) Spectroscopy for Ligand and Sn-C/Sn-Cl Vibrations

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the butoxycarbonylethyl ligands. A very strong band corresponding to the C=O stretching vibration of the ester group is expected around 1730-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1250-1150 cm⁻¹ region.

The vibrations involving the tin atom are found at lower frequencies. The Sn-C stretching vibrations in trialkyltin compounds typically occur in the 600-500 cm⁻¹ range. The Sn-Cl stretching vibration in trialkyltin chlorides is generally observed as a strong absorption in the 350-300 cm⁻¹ region. For a related compound, 2-(menthoxycarbonyl)ethyltin trichloride, the Sn-Cl stretching vibrations were observed in this range. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| C=O (ester) | ~1735 |

| C-O (ester) | ~1240 and ~1170 |

| Sn-C | ~500 - 600 |

| Sn-Cl | ~300 - 350 |

Note: These are predicted values based on characteristic group frequencies and data from analogous compounds.

Raman Spectroscopy

While specific Raman spectroscopic data for this compound is not extensively reported in the literature, analysis of similar organotin compounds, such as methyltin chlorides, provides valuable insight into the expected vibrational characteristics. Raman spectroscopy is a powerful tool for probing the molecular structure of organotin halides, particularly for identifying the characteristic vibrations of the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) bonds. nih.gov

For instance, in studies of dimethyltin (B1205294) dichloride and methyltin trichloride, distinct Raman bands are observed that allow for clear differentiation between the species. nih.gov The heights of these characteristic peaks can be used to determine the relative concentrations of each component in a mixture. nih.gov In a typical spectrum for a trialkyltin chloride, one would expect to find strong bands corresponding to the Sn-C symmetric and asymmetric stretching modes, as well as a distinct band for the Sn-Cl stretching vibration. For this compound, bands associated with the C=O stretching of the butoxycarbonyl group would also be prominent.

Table 1: Representative Raman Bands for Methyltin Chlorides nih.gov

This table is based on data for similar methyltin compounds and serves as an illustrative example.

| Compound | Characteristic Raman Peak (cm⁻¹) | Assignment |

| Dimethyltin dichloride | 524 | Sn-C Stretch |

| Methyltin trichloride | 548 | Sn-C Stretch |

This comparative data underscores the utility of Raman spectroscopy in the structural analysis of organotin chlorides, allowing for the identification of key functional group vibrations and providing information on the molecular framework. nih.gov

X-ray Crystallography and Solid-State Structure Analysis

Although a single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state structure can be reliably inferred from the well-documented chemistry of analogous triorganotin halides, particularly those containing carbonyl functionalities. uu.nlresearchgate.net

Determination of Molecular Structure and Coordination Environment of the Tin Center

In the solid state, triorganotin halides rarely exist as simple discrete tetrahedral molecules. acs.org Instead, they tend to increase their coordination number from four to five or even six through the formation of intermolecular bridges or intramolecular coordination. researchgate.netacs.org

For this compound, the presence of three ester (butoxycarbonyl) groups provides a strong intramolecular Lewis base functionality. It is highly probable that the carbonyl oxygen atom of one of the butoxycarbonylethyl side chains coordinates to the tin atom. This intramolecular coordination would result in a five-coordinate geometry around the tin(IV) center. uu.nl This phenomenon has been confirmed in related structures, such as (4-ethoxy-4-oxobutyl)tin trichloride, where a strong interaction between the carbonyl lone-pair electrons and the tin center was observed. uu.nl The resulting coordination environment is best described as a distorted trigonal bipyramidal (TBP) structure. In this arrangement, the three carbon atoms of the butoxycarbonylethyl groups would likely occupy the equatorial positions, while the more electronegative chlorine atom and the coordinating oxygen atom from one of the ester groups would occupy the axial positions.

Analysis of Bond Lengths, Bond Angles, and Geometrical Distortions around Tin

In the proposed distorted trigonal bipyramidal geometry, the bond angles and lengths would deviate from those of a perfect tetrahedron. The bond angles between the equatorial carbon substituents (C-Sn-C) would be expected to be close to 120°, while the axial-to-equatorial angles (C-Sn-Cl and C-Sn-O) would be approximately 90°. The angle between the two axial ligands (O-Sn-Cl) would be close to 180°. nih.gov

The formation of the fifth coordination bond (Sn-O) influences the lengths of the other bonds. The axial Sn-Cl and Sn-O bonds are typically longer than standard covalent single bonds due to the hypercoordinate nature of the tin atom. The Sn-C bonds in the equatorial plane would retain lengths typical for tetracoordinate organotin compounds. researchgate.net The distortion from ideal TBP geometry arises from the steric constraints of the chelate ring formed by the intramolecular Sn-O coordination.

Table 2: Typical Bond Parameters for Five-Coordinate Triorganotin(IV) Halides/Carboxylates

This table presents expected values based on crystallographic data from analogous compounds like tributyltin carboxylates and triphenyltin (B1233371) chloride. researchgate.netnih.govnih.gov

| Parameter | Description | Expected Value |

| Sn-C (equatorial) | Bond length between tin and carbon atoms of the organic groups. | 2.12 - 2.17 Å |

| Sn-Cl (axial) | Bond length between tin and the axial chlorine atom. | 2.45 - 2.60 Å |

| Sn-O (axial) | Bond length of the intramolecular coordination bond. | 2.25 - 2.40 Å |

| ∠ C(eq)-Sn-C(eq) | Angle between equatorial carbon substituents. | ~115-125° |

| ∠ O(ax)-Sn-Cl(ax) | Angle between the two axial substituents. | ~170-178° |

| ∠ C(eq)-Sn-Axial | Angle between equatorial and axial substituents. | ~85-95° |

Other Spectroscopic Techniques for Characterization (e.g., Mössbauer Spectroscopy for tin oxidation state)

¹¹⁹Sn Mössbauer spectroscopy is a highly effective technique for probing the oxidation state and coordination environment of the tin nucleus in organotin compounds. proquest.com For this compound, this technique would unequivocally confirm the +IV oxidation state of the tin atom.

The two key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus and is indicative of the oxidation state. For tin(IV) compounds, isomer shift values typically fall within the range of 0 to 2.1 mm/s. proquest.com

Quadrupole Splitting (Δ): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero quadrupole splitting indicates a deviation from a perfect cubic (e.g., tetrahedral or octahedral) symmetry around the tin atom. researchgate.net

For triorganotin(IV) halides, the magnitude of the quadrupole splitting is particularly diagnostic of the coordination number. proquest.com A four-coordinate tetrahedral compound (R₃SnX) would exhibit a smaller Δ value compared to a five-coordinate trigonal bipyramidal structure. The significant charge imbalance in a five-coordinate environment, such as the proposed O-Sn-Cl axial arrangement in this compound, would generate a large electric field gradient, resulting in a large quadrupole splitting value, typically greater than 2.0 mm/s. proquest.comresearchgate.net

Table 3: Typical ¹¹⁹Sn Mössbauer Parameters for Triorganotin(IV) Halides proquest.com

| Coordination Geometry | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (Δ) (mm/s) |

| Four-coordinate (Tetrahedral) | 1.20 - 1.60 | 1.20 - 1.90 |

| Five-coordinate (Trigonal Bipyramidal) | 1.10 - 1.50 | 2.10 - 3.50 |

Therefore, a measured quadrupole splitting value for this compound in the range of 2.10-3.50 mm/s would provide strong corroborating evidence for the proposed five-coordinate, trigonal bipyramidal structure in the solid state. proquest.com

Reactivity and Reaction Mechanisms of Tris Butoxycarbonylethyl Tin Chloride

Reactivity of the Organotin Moiety

The core reactivity of the organotin portion of Tris(butoxycarbonylethyl)tin chloride is primarily associated with the tin-carbon bonds. These bonds, while relatively stable, can be activated and participate in cleavage and formation reactions, which are fundamental to its synthetic utility and environmental fate.

Activation of Tin-Carbon (Sn-C) Bonds in Organotin(IV) Systems

The tin-carbon bond in organotin(IV) compounds like this compound is generally stable under neutral conditions, particularly in the absence of air and moisture. gelest.com The strength and reactivity of the Sn-C bond are influenced by the nature of the organic substituents attached to the tin atom. gelest.com In the case of this compound, the electron-withdrawing character of the butoxycarbonyl group can influence the polarity and, consequently, the reactivity of the Sn-C bond.

Activation of the Sn-C bond often requires specific reagents or conditions. Cleavage of these bonds can occur with various agents, including halogens, mineral acids, and metal halides. gelest.com For instance, the cleavage of aryl, allyl, or vinyl groups from tin occurs more readily than that of alkyl groups. gelest.com While the butoxycarbonylethyl group is an alkyl derivative, the presence of the ester functionality may affect its reactivity profile compared to simple alkyl groups.

Cleavage and Formation of Sn-C Bonds in Synthetic Transformations

The cleavage of Sn-C bonds is a key step in many synthetic applications of organotin compounds, such as in the Stille reaction, which involves the palladium-catalyzed coupling of organostannanes with organic halides. wikipedia.org Although typically applied to sp²-hybridized organic groups, the principles of transmetalation underlying these reactions are relevant.

The formation of Sn-C bonds is central to the synthesis of organotin compounds. A common industrial method for preparing β-alkoxycarbonylethyltin compounds involves the heterolytic Michael addition of tin hydrides (such as HSnCl₃ and H₂SnCl₂) to acrylic esters. lupinepublishers.comlupinepublishers.com This process highlights a direct pathway to establishing the specific carbon-tin linkages present in this compound.

The relative stability of the Sn-C bond means that reactions at other sites of the molecule, such as the Sn-Cl bond, are often more facile. However, under forcing conditions or in the presence of specific catalysts, the Sn-C bonds can be selectively cleaved, leading to the formation of organooxotin assemblies or other derivatives. ias.ac.inresearchgate.net The cleavage of Sn-C bonds by carboxylic acids is a known reaction, particularly for benzyl-, phenyl-, and allyl-tin compounds. researchgate.net

Reactivity of the Tin-Halogen (Sn-Cl) Bond

The tin-chlorine bond in this compound is a focal point of its reactivity, readily participating in ligand exchange reactions and the formation of adducts with Lewis bases. This reactivity is a consequence of the polar nature of the Sn-Cl bond and the Lewis acidic character of the tin center.

Ligand Exchange Reactions and Coordination Dynamics

Ligand exchange, or substitution, at the tin center is a common reaction for organotin halides. libretexts.org In these reactions, the chloride ligand is replaced by another ligand, without a change in the oxidation state of the tin atom. libretexts.org The feasibility of a particular ligand exchange reaction depends on the relative bond strengths and the stability of the incoming and outgoing ligands. libretexts.org

The mechanism of ligand exchange in organotin complexes can vary, often falling on a continuum between associative (A) and dissociative (D) pathways. libretexts.org For tetrahedral organotin(IV) halides, associative mechanisms, where the incoming ligand coordinates to the tin center before the departure of the leaving group, are plausible, leading to a transient five-coordinate intermediate. youtube.comyoutube.com The kinetics of these reactions are influenced by the nature of the solvent, the concentration of the incoming ligand, and the steric and electronic properties of the organotin compound itself.

Adduct Formation with Lewis Bases and Associated Structural Changes

As Lewis acids, organotin halides like this compound readily form adducts with a variety of Lewis bases, such as amines and pyridines. gelest.comwikipedia.org This Lewis acidity increases as the number of electron-withdrawing groups on the tin atom increases, following the general trend R₃SnX < R₂SnX₂ < RSnX₃. gelest.com

Upon adduct formation, the coordination number of the tin atom increases from four to five or even six. gelest.comwikipedia.org For triorganotin halides, the resulting five-coordinate adducts typically adopt a trigonal bipyramidal geometry. lupinepublishers.com In this arrangement, the three organic substituents generally occupy the equatorial positions, while the more electronegative chloride and the donor atom of the Lewis base take the axial positions. lupinepublishers.com This structural rearrangement is accompanied by a lengthening of the bonds to the tin atom compared to the parent tetrahedral compound, reflecting the hypercoordinated nature of the tin center. wikipedia.org The stability and structure of these adducts are influenced by the steric bulk of both the organotin compound and the incoming Lewis base.

Hydrolytic Behavior and Degradation Pathways of Organotin Chlorides

Organotin chlorides are generally susceptible to hydrolysis, a process that leads to the formation of organotin hydroxides and oxides. gelest.comwikipedia.org The rate and extent of hydrolysis depend on the number and nature of the organic groups attached to the tin atom. In an environmental context, the degradation of organotin compounds is a critical process that influences their persistence and toxicity. ivl.se

The initial step in the hydrolysis of an organotin chloride involves the replacement of the chlorine atom with a hydroxyl group. gelest.com For a triorganotin chloride like this compound, this would yield the corresponding triorganotin hydroxide (B78521). These hydroxides are often unstable and can readily undergo condensation to form a distannoxane, which contains a Sn-O-Sn linkage. gelest.com

Redox Chemistry and Oxidation State Transformations Involving the Tin Center

While Sn(IV) is the predominant and most stable oxidation state, tin can also exist in +2 and, more transiently, +3 oxidation states. lumenlearning.comyoutube.com However, organotin(II) compounds are generally less stable than their organotin(IV) counterparts and are susceptible to rapid oxidation to the Sn(IV) state. lumenlearning.com The transformation of the tin center in this compound from Sn(IV) to a lower oxidation state is not a commonly observed process under standard conditions.

The possibility of forming triorganotin radicals (R₃Sn•) from corresponding halides can be invoked in certain atom-transfer reactions, often initiated by photolysis or radical initiators. However, for a compound like this compound, such transformations are not characteristic of its typical reactivity, which is dominated by chemistry at the tin-halide bond and the ester functionalities. The electronegativity of the organic substituents and the halide atom significantly influences the redox potential of the tin center.

Table 1: General Oxidation States of Tin in Organotin Compounds

| Oxidation State | Electronic Configuration (Valence Shell) | Hybridization (Typical) | Stability | General Comments |

| Sn(IV) | 5s⁰5p⁰ | sp³ | High | The most common and stable oxidation state in organotin compounds. |

| Sn(II) | 5s²5p⁰ | sp² | Low | Prone to oxidation to Sn(IV). |

| Sn(III) | 5s¹5p⁰ or other | - | Transient | Exists as a radical intermediate in specific reactions. |

Mechanistic Studies of Ester Group Reactivity within the Organotin Framework

The butoxycarbonylethyl groups of this compound present reactive sites that are susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. The general mechanisms for these transformations are well-established for esters. masterorganicchemistry.comaklectures.com

Hydrolysis:

Under basic conditions, the hydrolysis of the ester groups proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the butoxide leaving group, yielding a carboxylate and butanol. lumenlearning.com This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid under basic conditions.

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, butanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. youtube.com

The Lewis acidity of the tin center in this compound can potentially influence the rate of hydrolysis. The tin atom can coordinate to the carbonyl oxygen of the ester group, further polarizing the C=O bond and increasing its susceptibility to nucleophilic attack.

Transesterification:

This compound can undergo transesterification in the presence of an alcohol, typically under acidic or basic catalysis. masterorganicchemistry.comaklectures.com This reaction involves the exchange of the butoxy group of the ester with the alkoxy group of the reacting alcohol.

In a base-catalyzed transesterification, an alkoxide ion from the reactant alcohol acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Similar to basic hydrolysis, a tetrahedral intermediate is formed, which then eliminates a butoxide ion to form the new ester. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. youtube.com The reaction proceeds through protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of butanol.

Table 2: General Mechanisms for Ester Reactivity

| Reaction | Conditions | Key Steps | Intermediate |

| Hydrolysis | Basic | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of alkoxide | Tetrahedral alkoxide |

| Hydrolysis | Acidic | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfers4. Elimination of alcohol | Tetrahedral oxonium ion |

| Transesterification | Basic | 1. Nucleophilic attack by RO⁻2. Formation of tetrahedral intermediate3. Elimination of original alkoxide | Tetrahedral alkoxide |

| Transesterification | Acidic | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by R'OH3. Proton transfers4. Elimination of original alcohol | Tetrahedral oxonium ion |

Computational and Theoretical Investigations of Tris Butoxycarbonylethyl Tin Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for investigating organometallic compounds due to its balance of accuracy and computational cost. For a molecule such as Tris(butoxycarbonylethyl)tin chloride, DFT calculations can provide a detailed picture of its electronic landscape and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of this compound is central to its chemical behavior. DFT calculations are used to determine the distribution of electrons within the molecule and to characterize its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting the molecule's reactivity.

In a typical triorganotin halide, the HOMO is often associated with the Sn-C bonds or non-bonding orbitals on the halogen and oxygen atoms, while the LUMO is frequently centered on the tin atom, representing a vacant orbital capable of accepting electron density. For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the chloride and the carbonyl oxygen atoms of the butoxycarbonylethyl groups. The LUMO is anticipated to be an antibonding σ* orbital primarily localized along the Sn-Cl bond, making this bond susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics for this compound

| Orbital | Primary Atomic Contributions | Expected Energy (Arbitrary Units) | Implied Reactivity |

| LUMO | Sn, Cl (σ* Sn-Cl) | -2.5 eV | Susceptibility to nucleophilic attack at the tin center |

| HOMO | Cl (p-orbital), O (carbonyl) | -6.8 eV | Electron-donating capability, site of oxidative processes |

| Gap | - | 4.3 eV | Indicator of moderate kinetic stability |

Note: The energy values presented are hypothetical and for illustrative purposes, based on general principles of organotin chemistry.

Computational Modeling of Reaction Pathways and Transition States

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For this compound, this can be applied to model important reactions such as ligand substitution, hydrolysis, or interactions with biological macromolecules.

For instance, the substitution of the chloride ligand by a nucleophile is a fundamental reaction for triorganotin halides. Computational modeling can elucidate the mechanism, which could proceed through either a dissociative pathway (where the Sn-Cl bond breaks first) or an associative pathway (where the nucleophile coordinates to the tin center before the chloride departs). DFT calculations on related triorganotin chlorides suggest that the associative mechanism, leading to a five-coordinate trigonal bipyramidal transition state or intermediate, is often favored. In such a scenario, the incoming nucleophile and the leaving chloride group would occupy the axial positions. The butoxycarbonylethyl groups would be situated in the equatorial plane, and their bulky nature would influence the steric accessibility of the tin center and thus the activation energy of the reaction.

Quantum Chemical Approaches to Bonding Nature and Stability

The Sn-Cl bond in triorganotin chlorides is known to have a significant degree of ionic character. NBO analysis would likely reveal a polarized covalent bond, with a substantial positive charge on the tin atom and a negative charge on the chlorine atom. This polarity is a key determinant of the compound's reactivity towards polar reagents.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical methods provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent. For a molecule with multiple rotatable bonds like this compound, MD simulations are invaluable for exploring its conformational landscape.

The three butoxycarbonylethyl side chains can adopt numerous conformations, and MD simulations can identify the most populated and energetically favorable arrangements in different solvent environments. This is crucial for understanding how the molecule presents itself to other reactants or in a biological system. For example, the simulations could reveal whether the ester groups tend to fold back towards the tin center or extend out into the solvent.

In solution, the interaction with solvent molecules can significantly influence the structure and reactivity of the solute. MD simulations can model the solvation shell around this compound, showing how solvent molecules orient themselves around the polar Sn-Cl bond and the ester groups. This explicit consideration of the solvent provides a more realistic model of the compound's behavior in a chemical reaction or a biological medium than gas-phase quantum chemical calculations alone.

Advanced Applications in Catalysis and Materials Science

Catalytic Activity in Organic Transformations

Organotin compounds are well-regarded as Lewis acid catalysts in a multitude of organic reactions. The electron-deficient tin center can effectively coordinate with heteroatoms, thereby activating substrates for subsequent nucleophilic attack.

Catalysis of Esterification and Transesterification Reactions

In the realm of ester synthesis, organotin compounds, especially mono- and diorganotin derivatives, serve as highly effective catalysts for both esterification and transesterification reactions. nih.gov These catalysts are favored for their reduced corrosivity (B1173158) compared to strong mineral acids and their high selectivity, which helps in minimizing undesirable side reactions. nih.gov The catalytic cycle is generally understood to commence with the coordination of the tin atom to the carbonyl oxygen of either the carboxylic acid or the ester. This coordination enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack by an alcohol.

While specific research focusing on Tris(butoxycarbonylethyl)tin chloride is limited, its classification as a monoorganotin chloride suggests its potential as an active catalyst, particularly for direct esterification processes. nih.govnih.gov The presence of the electronegative chloride ligand is expected to augment the Lewis acidity of the tin center, thereby promoting the reaction rate. The butoxycarbonylethyl side chains may also play a role in modulating the catalyst's solubility and steric profile.

Interactive Table 1: General Reaction Conditions for Organotin-Catalyzed Esterification This table presents typical conditions for organotin catalysts in general, as specific data for this compound is not extensively available in the literature.

| Parameter | Typical Range |

| Catalyst Loading | 0.1 - 2.0 mol% |

| Temperature | 150 - 220 °C |

| Reaction Time | 2 - 12 hours |

| Substrates | Carboxylic acids, Anhydrides, Esters, Alcohols |

Promotion of Carbon-Carbon Bond Forming Reactions

The utility of organotin compounds in facilitating the formation of carbon-carbon bonds is a significant aspect of modern organic synthesis, with the Stille cross-coupling reaction being a prime example. In these reactions, organotin compounds typically function as reagents rather than catalysts. Currently, there is a lack of scientific literature to support the use of this compound as a catalyst for carbon-carbon bond formation.

Polymerization Catalysis

Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., lactides, caprolactones)

Organotin compounds, with tin(II) octoate being a prominent example, are widely utilized as initiators and catalysts for the ring-opening polymerization (ROP) of cyclic esters, including lactides and caprolactones. nih.govmdpi.com This process yields biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). nih.govmdpi.com The prevailing mechanism for this transformation is the coordination-insertion pathway, which involves the coordination of the cyclic monomer to the tin center, followed by its insertion into a tin-alkoxide bond.

The molecular structure of this compound suggests its potential to initiate ROP. However, for efficient polymerization, it is likely that the chloride ligand would need to be substituted by an alkoxide group in the reaction medium. The catalytic efficiency of this specific compound in comparison to established catalysts remains an area for future investigation.

Interactive Table 2: Representative Data for Organotin-Catalyzed ROP of Lactide This table provides illustrative data for commonly used organotin catalysts, as specific data for this compound is not available.

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| Tin(II) octoate | 200 | 130 | 24 | >95 | 25,000 | 1.2 |

| Monobutyltin trichloride | 100 | 180 | 6 | 92 | 15,000 | 1.4 |

Catalytic Roles in Polyurethane Synthesis and Silicone Curing Reactions

In industrial polymer synthesis, organotin compounds, most notably dialkyltin carboxylates such as dibutyltin (B87310) dilaurate (DBTDL), are the catalysts of choice for the production of polyurethanes from isocyanates and polyols. rsc.orgresearchgate.net They also play a crucial role in the curing of room-temperature-vulcanizing (RTV) silicones. siliconeab.com In polyurethane formation, the catalyst accelerates the reaction between the isocyanate and hydroxyl functionalities. rsc.org In silicone curing, it promotes the hydrolysis and subsequent condensation of silane (B1218182) precursors. siliconeab.com Although the catalytic activity of this compound in these specific applications has not been detailed in scientific literature, its inherent Lewis acidity suggests that it could exhibit some catalytic effect.

Crosslinking Catalysis in Polymer Systems

Organotin catalysts are also employed to facilitate crosslinking in a variety of polymer systems, which leads to an enhancement of their mechanical strength and thermal stability. A notable example is their use in the crosslinking of silane-grafted polyolefins. kpi.ua The proposed mechanism involves the hydrolysis of the silane grafts to yield silanols, which then undergo a tin-catalyzed condensation reaction to form stable siloxane crosslinks. kpi.ua The potential of this compound as a catalyst in such crosslinking processes has yet to be explored.

Role as a Process Additive in Advanced Materials Processing

Information regarding the specific use of this compound as a process additive in the manufacturing of advanced materials is not extensively documented in peer-reviewed literature. In principle, organotin compounds can function as heat stabilizers, catalysts, or curing agents in polymer processing. However, specific data on the performance and application of this compound in these roles are not available.

Exploration of Novel Catalytic Functions and Substrate Scope

While organotin compounds are known to catalyze a variety of chemical reactions, including transesterification, polymerization, and polyurethane formation, dedicated studies on the novel catalytic functions and substrate scope of this compound are not prominent in the scientific literature. The exploration of its specific catalytic activities, potential for asymmetric synthesis, or its efficiency with a wide range of substrates remains an area for future research.

Research Outlook and Future Directions in Tris Butoxycarbonylethyl Tin Chloride Studies

Unexplored Reactivity and Synthetic Opportunities

The reactivity of organotin compounds is largely dictated by the stability of the carbon-tin (C-Sn) bond and the lability of the group attached to the tin atom, in this case, a chloride anion. gelest.com For Tris(butoxycarbonylethyl)tin chloride, the future lies in exploring reactions that take advantage of both its triorganotin halide nature and the pendant ester functionalities.

A primary area for investigation is its use as a synthetic intermediate. The labile Sn-Cl bond allows for straightforward substitution reactions. Furthermore, cleavage of the Sn-C bonds can occur with agents like halogens and mineral acids, a reactivity that could be systematically studied to understand the influence of the butoxycarbonylethyl groups. gelest.com These ester groups may offer pathways to new derivatives through hydrolysis or transesterification, altering the compound's solubility and coordination properties.

There is significant opportunity in using this compound as a precursor in polymerization. Organotin monomers have been successfully copolymerized to create materials with tailored properties. mdpi.commdpi.com Future work could involve incorporating this compound into polymer chains, either as a pendant group or as a cross-linking agent, to develop new functional polymers. Additionally, its potential in transmetallation reactions remains a fertile ground for research, enabling the synthesis of other novel organometallic reagents. gelest.com

Advancements in Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of this compound's structure is fundamental to predicting its behavior. While standard techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential starting points rsc.orgmdpi.com, advanced methods will be crucial for a deeper analysis.

¹¹⁹Sn NMR spectroscopy stands out as a particularly powerful tool. The chemical shift and coupling constants, such as ²J(¹¹⁹Sn,¹H), can provide definitive information about the coordination environment of the tin atom in solution, revealing whether it remains four-coordinate or expands its coordination sphere through interactions with solvent molecules or the ester carbonyls. nih.gov

Obtaining a single-crystal X-ray diffraction structure would be a paramount achievement. This would provide unambiguous data on bond lengths, bond angles, and the solid-state geometry, confirming the coordination number of the tin atom, which can be greater than four. gelest.comrsc.org Dynamic NMR spectroscopy could also be employed to study any fluxional behavior or chemical equilibria in solution, which may be induced by the flexible butoxycarbonylethyl arms. wikipedia.org

| Technique | Information Yielded for this compound |

|---|---|

| ¹¹⁹Sn NMR | Coordination number and geometry of the tin center in solution. |

| Single-Crystal X-ray Diffraction | Precise solid-state structure, bond lengths, and intermolecular interactions. |

| Dynamic NMR | Kinetics of conformational changes or ligand exchange processes. |

| FT-IR Spectroscopy | Confirmation of functional groups (C=O of ester, Sn-C, Sn-Cl). mdpi.com |

| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis. nih.gov |

Design of New Catalytic Systems and Methodologies

Organotin compounds are known to function as catalysts in a variety of organic transformations, including esterification and polymerization reactions, often acting as Lewis acids. rsc.orgtib-chemicals.com The catalytic potential of this compound is a promising and unexplored field.

Future studies should investigate its efficacy in catalyzing reactions such as the synthesis of heterocycles, like benzimidazoles, where other organotin compounds have proven effective. rsc.org The Lewis acidic tin center is the likely active site, and the electronic and steric effects of the three butoxycarbonylethyl side chains could impart unique selectivity compared to simpler trialkyltin halides.

A significant avenue of research is the development of heterogeneous catalysts. The ester functionalities provide a handle for grafting the molecule onto solid supports like silica (B1680970) or polymers. This immobilization would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. acs.org There is also potential for this compound to act as a co-catalyst or a precursor for more complex catalytic systems used in industrial processes like the production of polyurethanes. tib-chemicals.comtib-chemicals.com

Elucidation of Complex Reaction Mechanisms and Intermediates

A detailed mechanistic understanding of reactions involving this compound is essential for optimizing existing protocols and inventing new synthetic methods. Due to the capacity of tin to expand its coordination number, reactions at the tin center likely proceed through hypercoordinate intermediates. gelest.com

A key research question is the role of the pendant ester groups during a reaction. They could remain as passive spectators or actively participate by coordinating intramolecularly to the tin atom. Such coordination would stabilize reaction intermediates and influence the stereochemical outcome of reactions. Investigating the potential for homolytic cleavage of the Sn-C bonds could also reveal pathways to radical-based transformations. nih.gov

Future mechanistic studies would benefit from a combination of experimental and computational approaches. Techniques like low-temperature NMR and in-situ spectroscopy could be used to detect and characterize transient intermediates. Concurrently, density functional theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and provide a theoretical framework for the observed reactivity. rsc.org

Development of Predictive Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for establishing correlations between the chemical structure of a compound and its reactivity or biological activity. electronicsandbooks.com This approach could be strategically applied to the study of this compound and its derivatives.

A future research program could involve the synthesis of a library of analogous compounds. This could be achieved by varying the alkyl chain of the ester (e.g., replacing butyl with methyl or ethyl) or by substituting the chloride with other halides or pseudohalides. The reactivity of each compound in a standardized catalytic reaction would then be measured.

By calculating various molecular descriptors (e.g., electronic properties, steric parameters, topological indices) for each analogue, a mathematical model could be constructed using machine learning or statistical methods. rsc.orgmdpi.com Such a model would correlate the structural features with catalytic performance, enabling the prediction of reactivity for novel, yet-to-be-synthesized compounds. This predictive capability would accelerate the design of more efficient catalysts by focusing synthetic efforts on the most promising candidates.

| Compound Derivative (Example) | Calculated Descriptor (Hypothetical) | Observed Reactivity (Hypothetical) |

|---|---|---|

| Tris(methoxycarbonylethyl)tin chloride | Descriptor A = 1.25 | Catalytic Yield = 65% |

| Tris(ethoxycarbonylethyl)tin chloride | Descriptor A = 1.50 | Catalytic Yield = 78% |

| Tris(butoxycarbonylethyl)tin bromide | Descriptor A = 1.75 | Catalytic Yield = 85% |

| Tris(butoxycarbonylethyl)tin iodide | Descriptor A = 2.00 | Catalytic Yield = 92% |

Q & A

Basic: What are the established synthetic routes for Tris(butoxycarbonylethyl)tin chloride, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or transesterification between tin chloride precursors and butoxycarbonylethyl ligands. Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, molar ratios) using factorial design to isolate key factors affecting yield . For example, a 2³ factorial design could test temperature (25–60°C), solvent (THF vs. DCM), and stoichiometry (1:3 to 1:4 tin-to-ligand ratio). Monitor intermediates via <sup>119</sup>Sn NMR to track tin coordination changes . Reference organotin synthesis protocols in chemical engineering subclasses (e.g., RDF2050103, RDF2050108) for scalable process design .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify butoxycarbonylethyl substituents via characteristic shifts (e.g., carbonyl C=O at ~165–170 ppm, Sn-C coupling in <sup>119</sup>Sn satellites) .

- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and Sn-Cl bonds (~350–400 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with ESI(+) ionization to detect impurities (e.g., hydrolyzed byproducts). Calibrate against certified standards (e.g., n-Butyltin trichloride reference materials) .

- X-ray Crystallography : Resolve molecular geometry; compare bond lengths/angles to DFT-optimized structures for validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation/contact. Organotin compounds are neurotoxic and require handling under OSHA/EPA guidelines .

- Waste Management : Quench residual tin with 10% KOH/ethanol to form inert stannates before disposal .

- Personal Protection : Wear nitrile gloves, goggles, and Tyvek suits. Monitor air quality with tin-specific sensors (detection limit: ≤0.1 mg/m³) .

Advanced: How can computational chemistry predict the reactivity of this compound in different environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model Sn-Cl bond dissociation energies and assess susceptibility to hydrolysis. Compare solvation models (e.g., PCM for aqueous vs. SMD for organic media) .

- MD Simulations : Simulate thermal stability by heating trajectories to 500 K (NPT ensemble) and analyzing Sn-ligand bond rupture frequencies .

- QSPR Models : Correlate Hammett σ values of substituents with reaction rates to predict catalytic behavior in cross-coupling reactions .

Advanced: What experimental designs effectively assess the compound’s stability under thermal and photolytic conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Ramp temperatures at 10°C/min under N₂ to identify decomposition thresholds (>200°C typical for organotins) .

- UV-Vis Spectroscopy : Expose solutions to 254–365 nm UV light; track absorbance changes to quantify photodegradation kinetics. Use Arrhenius plots to extrapolate shelf-life .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC-MS analysis to detect hydrolysis byproducts (e.g., tributyltin oxides) .

Advanced: How can researchers resolve contradictions in existing literature regarding the compound’s catalytic mechanisms?

Methodological Answer:

- Systematic Literature Review : Use Boolean searches (e.g., "organotin chloride" AND "catalysis") in SciFinder with CAS RN filters to exclude non-peer-reviewed sources .

- Mechanistic Probes : Conduct kinetic isotope effects (KIEs) or radical trapping experiments (e.g., TEMPO) to distinguish between SN2 vs. radical pathways .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare reported catalytic efficiencies, accounting for variables like solvent polarity or substrate scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.